2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
CAS No.: 6487-89-4
Cat. No.: VC2095408
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6487-89-4 |
|---|---|
| Molecular Formula | C10H15ClN2O2 |
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H |
| Standard InChI Key | NIKKPUQRMWDLJS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=N)N)OC.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=N)N)OC.Cl |
Introduction
2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol . It is a derivative of 3,4-dimethoxybenzaldehyde and ethylamine, and its hydrochloride salt form is commonly used in various chemical and biological applications.
Synthesis and Preparation
The synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production may utilize similar synthetic routes but on a larger scale, incorporating advanced techniques such as continuous flow reactors and purification methods like recrystallization and chromatography.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride is used in several scientific fields:
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Chemistry: As a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
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Biology: In studies involving enzyme inhibition, receptor binding, and biochemical assays.
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Industry: For producing specialty chemicals and materials, such as polymers and advanced materials.
Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets like enzymes and receptors, modulating their activity and leading to various biological effects. It shows potential in pathways related to inflammation and pain modulation. Derivatives of this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to established drugs like celecoxib and diclofenac.
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound A | 0.04 ± 0.09 | COX-2 |
| Compound B | 0.05 ± 0.02 | COX-1 |
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride can be compared with other similar compounds, such as 2-(4-Methoxyphenyl)ethanimidamide hydrochloride and 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride. These compounds share structural similarities but differ in their substituents, affecting their chemical properties and applications.
Safety and Handling
This compound is classified as Acute Tox. 4 Oral, with hazard statements H302 and H319. It is considered a combustible solid and should be stored accordingly . The compound is sold "as-is" without warranties regarding its fitness for a particular purpose or intellectual property rights .
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